molecular formula C9H11Br B2752785 1-Bromo-2-propylbenzene CAS No. 19614-14-3

1-Bromo-2-propylbenzene

Cat. No. B2752785
CAS RN: 19614-14-3
M. Wt: 199.091
InChI Key: SRXJZMLETPOSSJ-UHFFFAOYSA-N
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Patent
US08541414B2

Procedure details

15.5 mL of butyl lithium (1.6 mol/L solution in hexane) was placed in a reaction vessel, which was chilled in a dry ice-acetone bath. To this was added a solution of 4.412 g of 2-propylbromobenzene in 45 mL of tetrahydrofuran at −70° C. dropwise over 85 minutes under a nitrogen atmosphere. The mixture was stirred at −70° C. for 30 minutes, to which 3.75 mL of trimethyl borate was then added at −70° C. dropwise over 15 minutes. The mixture was stirred at −70° C. for one hour and then at room temperature for 18 hours. To the reaction mixture was added 33 mL of 2N hydrochloric acid dropwise over 10 minutes and then the mixture was stirred at room temperature for 4 hours. To the mixture was added 20 mL of water, which was extracted with 70 mL of ethyl acetate. The extract was washed with a saturated sodium chloride aqueous solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was subjected to a silica gel column chromatography (as eluent, ethyl acetate:hexane=1:2, and then 2:1) to yield 1.641 g of the title compound as colorless crystals.
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
4.412 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1Br)[CH2:7][CH3:8].[B:16](OC)([O:19]C)[O:17]C.Cl>O1CCCC1.O>[CH2:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[B:16]([OH:19])[OH:17])[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
4.412 g
Type
reactant
Smiles
C(CC)C1=C(C=CC=C1)Br
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.75 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
33 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which was chilled in a dry ice-acetone bath
ADDITION
Type
ADDITION
Details
was then added at −70° C. dropwise over 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with 70 mL of ethyl acetate
WASH
Type
WASH
Details
The extract was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.641 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.